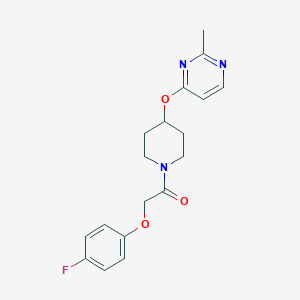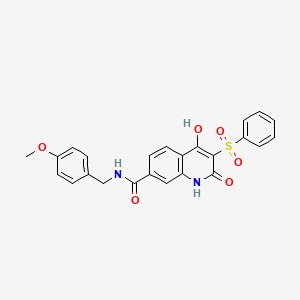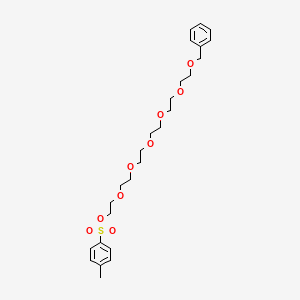
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2241139-41-1 . It has a molecular weight of 231.65 . The IUPAC name for this compound is 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9 (10 (13)14)12-5-7 (6)3-8;/h1-3,9,12H,4-5H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 182-183 °C .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
"7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride" is instrumental in the synthesis of various pharmacologically active compounds. It serves as a key intermediate in the preparation of fluoroquinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. One study discusses the synthesis and antibacterial activities of enantiomers of temafloxacin hydrochloride, highlighting the importance of the fluoroquinolone structure in developing effective antibacterial agents (Chu et al., 1991).
Antioxidative Properties
Research has also explored the antioxidative effects of fluoroquinolone derivatives, including compounds related to "this compound". A study on 4-hydroxyquinoline derivatives demonstrates their potential in protecting against free-radical-induced hemolysis of erythrocytes, suggesting applications in oxidative stress management and the development of antioxidant therapies (Liu et al., 2002).
Antimycobacterial Activities
Novel fluoroquinolones synthesized from derivatives of "this compound" have shown promising results against Mycobacterium tuberculosis, including drug-resistant strains. This indicates potential applications in tuberculosis treatment, addressing the challenge of drug resistance (Senthilkumar et al., 2009).
Antitumor Activity
The compound's derivatives have been investigated for their antitumor activities, with certain modifications showing significant cytotoxicity against human tumor cell lines. This suggests a potential role in cancer chemotherapy, particularly for compounds that can be derived from "this compound" (El-Abadelah et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
This interaction can result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Result of Action
Similar compounds have been found to induce a range of effects at the molecular and cellular level, including changes in gene expression, alterations in cellular metabolism, and modulation of cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is acting.
Propriétés
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMJAPKBYNGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)

![7-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2986097.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2986099.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid](/img/structure/B2986100.png)

![(2R,3R)-3,5,7-Trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B2986103.png)

![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)
